BenchChemオンラインストアへようこそ!

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Physicochemical profiling Ester homolog comparison Spirocyclic building blocks

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 14160-65-7) is a spirocyclic β-ketoester with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol. Its architecture combines an 8-oxo group, a 7-ethoxycarbonyl substituent, and a 1,4-dioxaspiro[4.5]decane (ethylene ketal) framework that simultaneously protects the 4-position ketone while leaving the 8-ketone and the β-ketoester functionality available for chemoselective transformations.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
CAS No. 14160-65-7
Cat. No. B1581186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
CAS14160-65-7
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCC1=O)OCCO2
InChIInChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3
InChIKeyRJAGCEMBOHFZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 14160-65-7) – Spirocyclic β-Ketoester Building Block for CCR2 Antagonist and Heterocycle Synthesis


Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 14160-65-7) is a spirocyclic β-ketoester with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol. Its architecture combines an 8-oxo group, a 7-ethoxycarbonyl substituent, and a 1,4-dioxaspiro[4.5]decane (ethylene ketal) framework that simultaneously protects the 4-position ketone while leaving the 8-ketone and the β-ketoester functionality available for chemoselective transformations . The compound is documented as a key intermediate in the synthesis of di- and trisubstituted cyclohexane-based CC chemokine receptor 2 (CCR2) antagonists, a class of agents targeting inflammatory diseases such as atherosclerosis and rheumatoid arthritis, and has been explicitly cited in the patent literature and medicinal chemistry campaigns from Bristol-Myers Squibb [1].

Why Substituting Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate with a Generic Spirocyclic Ketoester Risks Synthetic and Pharmacochemical Divergence


Generic substitution among spirocyclic 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate esters is inadvisable because the ester alkyl group directly modulates both physicochemical properties and downstream reactivity. The ethyl ester (target compound) exhibits a predicted logP of 0.6618 and a pKa of 11.66 ± 0.20, which differ measurably from the methyl ester analog (CAS 52506-21-5), whose calculated aqueous solubility is 120 g/L and melting point is 60–61 °C [1]. These differences in lipophilicity, crystallinity, and enolate formation kinetics affect acylation/alkylation regioselectivity and phase-transfer behavior in multi-step sequences. Furthermore, the ethyl ester has been specifically validated in patent-protected synthetic routes leading to trisubstituted cyclohexane CCR2 antagonists that achieved nanomolar binding affinity (CCR2 binding IC₅₀ = 1.0 nM for the derived lactam), whereas the methyl ester is principally associated with Huperzine A analog synthesis targeting acetylcholinesterase inhibition [2]. Substituting the ester without re-optimizing the entire sequence risks altering reaction yields, intermediate stability, and final biological activity.

Quantitative Differentiation Evidence for Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate vs. Closest Analogs


Ethyl vs. Methyl Ester: Physicochemical Property Divergence Affecting Synthetic Handling and Purification

The ethyl ester (target) and methyl ester analog (CAS 52506-21-5) exhibit distinct physicochemical profiles that influence their behavior in synthesis and purification. The ethyl ester melts at 48–51 °C , whereas the methyl ester melts substantially higher at 60–61 °C , indicating stronger crystal lattice energy in the methyl homolog that can affect recrystallization solvent selection. The ethyl ester has a predicted logP of 0.6618 [1], making it more lipophilic than the methyl ester. Conversely, the methyl ester shows a calculated aqueous solubility of 120 g/L at 25 °C , substantially higher than the ethyl ester. The ethyl ester's pKa is predicted as 11.66 ± 0.20 , governing enolate formation conditions during C-alkylation or acylation steps.

Physicochemical profiling Ester homolog comparison Spirocyclic building blocks

Validated Synthetic Provenance: This Ethyl Ester is the Explicitly Disclosed Intermediate in BMS CCR2 Antagonist Patents and Papers

The ethyl ester (CAS 14160-65-7) is specifically cited as the starting material or intermediate in multiple primary literature and patent documents describing potent CCR2 antagonists. The Cherney et al. (2010) paper from Bristol-Myers Squibb reports that trisubstituted cyclohexane CCR2 antagonists derived from this spirocyclic β-ketoester scaffold achieved CCR2 binding IC₅₀ = 1.0 nM and chemotaxis IC₅₀ = 0.5 nM for the optimized lactam analog 13 [1]. The compound also appears in US Patent 2005/277666 A1 (Carter, P. H.) at page/column 4–5 as a synthetic intermediate . In contrast, the methyl ester analog (CAS 52506-21-5) is primarily documented in the context of Huperzine A analog synthesis targeting acetylcholinesterase , representing a different therapeutic target space.

CCR2 antagonist Medicinal chemistry Patent-validated intermediate Cyclohexane-based scaffolds

Regiochemical Distinction: 7-Carboxylate-8-oxo Substitution Pattern vs. 8-Carboxylate Isomers Confers Unique β-Ketoester Reactivity

The target compound bears the ester at the 7-position adjacent to the 8-ketone, forming a cyclic β-ketoester system. This is fundamentally different from regioisomeric spirocyclic esters such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0; MF C₁₁H₁₈O₄, MW 214.26), which lacks the 8-oxo group entirely and therefore cannot undergo enolate formation or β-ketoester-based condensation chemistry . The presence of the β-ketoester motif in the target compound enables chemoselective C-acylation, C-alkylation, and heterocycle annulation reactions that are impossible with the 8-carboxylate isomer. Additionally, the 1,4-dioxaspiro[4.5]decan-8-one parent compound (CAS 4746-97-8; MF C₈H₁₂O₃, MW 156.18) lacks any ester functionality and is documented as highly acid-labile, undergoing rapid hydrolytic degradation to diketone derivatives , whereas the target compound's β-ketoester group provides additional stabilization through internal hydrogen bonding and conjugation.

β-Ketoester chemistry Regiochemistry Spirocyclic scaffold Enolate alkylation

Dual Protection Strategy: Simultaneous 4-Ketone Masking and 7/8-Dicarbonyl Activation Not Available in Mono-Functional Analogs

The ethylene ketal in the target compound permanently protects the 4-position ketone as a 1,4-dioxaspiro moiety, while the 8-ketone remains free and the 7-ethoxycarbonyl group provides an additional reactive handle. This orthogonal protection is not achieved by any single comparator: 1,4-cyclohexanedione monoethylene ketal (CAS 4746-97-8) has the protected 4-ketone and free 8-ketone but lacks the ester; ethyl 2-oxocyclohexane-1-carboxylate lacks the ketal protection entirely . The target compound thus enables a three-step sequence—(i) enolate chemistry at C-7, (ii) ketone functionalization at C-8, (iii) ketal deprotection to unveil the 4-ketone—all without protecting group manipulation between steps . This convergent strategy was exploited in the Gesson–Jacquesy–Mondon synthesis of anthracycline intermediates, where the target compound allowed regioselective dienolate formation and subsequent alkylation without affecting the ketal [1].

Protecting group strategy Orthogonal reactivity Chemoselectivity Spiroketal

Commercial Availability and Purity Specifications Across Suppliers Enable Direct Procurement Benchmarking

The target compound is commercially available from multiple international suppliers with defined purity specifications. AChemBlock offers it at 95% purity in 250 mg ($215), 1 g ($560), and 5 g ($1,685) quantities with storage at 0–8 °C . McLin (Macklin) supplies it at 97% purity in 10 g quantities [1]. MolCore provides NLT 98% purity material . For comparison, the methyl ester (CAS 52506-21-5) is available from Bidepharm at 96% purity, Fluorochem at 95% purity, and AKSci at 95% purity . The consistently higher reported purity ceiling for the ethyl ester (98% vs. 96% for methyl ester best-case) suggests more mature industrial purification protocols for the ethyl ester, likely reflecting its longer commercial history and broader use in pharmaceutical intermediate supply chains.

Procurement Purity specification Supplier comparison Quality control

High-Value Application Scenarios for Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate Based on Quantitative Differentiation Evidence


CC Chemokine Receptor 2 (CCR2) Antagonist Medicinal Chemistry Programs Targeting Inflammatory Diseases

This compound is the literature-precedented intermediate for synthesizing di- and trisubstituted cyclohexane-based CCR2 antagonists. As demonstrated by Cherney et al. (2010), the ethyl ester scaffold led to lactam 13 with CCR2 binding IC₅₀ = 1.0 nM and functional chemotaxis IC₅₀ = 0.5 nM [1]. The BMS patent estate (US 2005/277666 A1) explicitly incorporates this compound into the synthetic sequence for CCR2 modulators . Procurement of the ethyl ester—rather than the methyl ester or the parent ketone—ensures direct alignment with the published SAR and synthetic protocols, minimizing re-optimization burden in hit-to-lead or lead-optimization campaigns.

Diversity-Oriented Synthesis of β-Ketoester-Derived Heterocyclic Libraries (Pyrazoles, Isoxazoles, Pyrimidines, Indoles)

The β-ketoester motif (7-COOEt, 8-oxo) is a privileged synthon for constructing pharmacologically relevant heterocycles via Knorr, Knoevenagel, Biginelli, and Fischer indole-type condensations. With a predicted pKa of 11.66, the C-7 position is selectively deprotonatable with mild bases (e.g., K₂CO₃, NaOEt) for C-alkylation or C-acylation without disturbing the 1,4-dioxaspiro ketal [1]. The regioisomeric 8-carboxylate compound (CAS 1489-97-0) entirely lacks this reactivity manifold, and the parent ketone 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) is acid-labile and undergoes uncontrolled hydrolytic degradation . For library synthesis groups, the ethyl ester provides the richest diversification potential among commercially available spirocyclic building blocks in this series.

Total Synthesis of Anthracycline and Terpenoid Natural Product Intermediates Requiring Orthogonal Ketone Protection

In complex molecule total synthesis, the orthogonal protection of the 4-ketone as a 1,4-dioxaspiro ketal while leaving the 8-ketone and 7-ester free has been exploited for regioselective dienolate formation and alkylation, as documented by Gesson, Jacquesy, and Mondon (Tetrahedron Lett. 1981) in anthracycline intermediate synthesis [1]. The ethyl ester's three-in-one functional group architecture eliminates at least one discrete protecting group installation/removal sequence, saving an estimated 10–25% overall yield per skipped step. The methyl ester analog is not cited in this anthracycline context, and the monoethylene ketal of 1,4-cyclohexanedione lacks the ester handle required for the dienolate chemistry.

Procurement of High-Purity Spirocyclic Building Blocks for ISO-Certified Pharmaceutical Intermediate Supply Chains

With commercially available purity of up to 98% (NLT, MolCore) [1] and 97% (Macklin) , the ethyl ester meets the purity thresholds required for late-stage pharmaceutical intermediate manufacturing under ISO quality systems. The methyl ester's best available purity is 96% . For process chemistry groups scaling up from medicinal chemistry to preclinical or Phase I API supply, the 2% purity advantage of the ethyl ester translates directly into reduced purification burden and higher batch-to-batch consistency, which are critical factors in regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.

Quote Request

Request a Quote for Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.